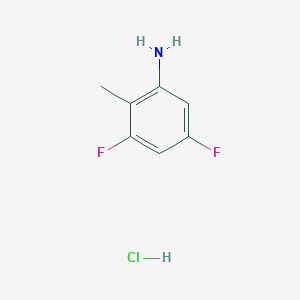

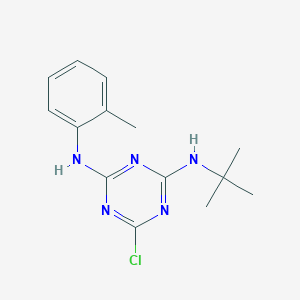

![molecular formula C21H16N6O2S2 B2513489 N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 851124-65-7](/img/structure/B2513489.png)

N-(benzo[d]thiazol-2-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been attracting much attention due to their wide range of applications in drug discovery, medicinal chemistry as well as in pharmaceutical chemistry . They exist in the building structures of many anticancer drugs .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been reported starting from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate or ethyl acetoacetate to produce benzo[d]thiazole derivatives . The latter compounds underwent multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione .Chemical Reactions Analysis

The benzo[d]thiazole derivatives were further used as starting materials for some heterocyclic transformations to produce biologically active compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

A key intermediate, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, related to the compound of interest, was used in the synthesis of polyfunctionally substituted heterocycles, including pyrazoles and thiophenes. These compounds, particularly the pyrazole and thiophene derivatives, demonstrated antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Insecticidal Assessment

A related compound, 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, was used to synthesize various heterocycles like pyrrole and thiazole. These newly synthesized compounds were tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Antimicrobial Activity

Compounds synthesized using a similar intermediate, 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, were evaluated for antimicrobial properties. These included new heterocycles like pyrazolo[3,4-d]pyrimidines and aminopyrazoles, which showed promising antimicrobial activity (Bondock et al., 2008).

Biochemical Impacts as Insecticidal Agents

A study focused on synthesizing biologically active heterocyclic compounds, such as pyrazole and thiazole derivatives, which were anticipated to act as potent insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized using a cyanoacetanilide derivative, showcasing significant toxic effects (Soliman et al., 2020).

Antibacterial Activity

The analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were synthesized and tested for antibacterial activity. Some compounds displayed significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide, related to the compound of interest, were used as building blocks for creating thiazolo[3,2-a]pyrimidinone products. These compounds were synthesized and confirmed through analytical and spectral studies (Janardhan et al., 2014).

Anticancer Agents

The synthesis of new heterocyclic compounds like pyrazolo[1,5-a]pyrimidines was explored for potential anticancer applications. Some of these compounds demonstrated moderate to high anticancer activity when tested against the MCF-7 human breast carcinoma cell line (Abdelhamid et al., 2016).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-[[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6O2S2/c1-12-6-8-13(9-7-12)27-18-14(10-22-27)19(29)26-20(25-18)30-11-17(28)24-21-23-15-4-2-3-5-16(15)31-21/h2-10H,11H2,1H3,(H,23,24,28)(H,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSVCUQQOKRUTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

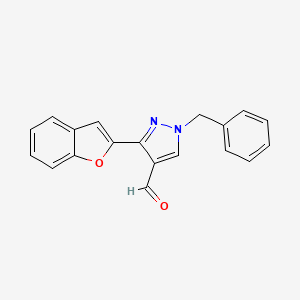

![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2513409.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2513414.png)

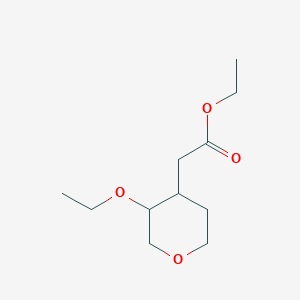

![1-[(4-Benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B2513417.png)

![[2-(4-Methylphenoxy)phenyl]methanol](/img/structure/B2513418.png)

![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B2513422.png)

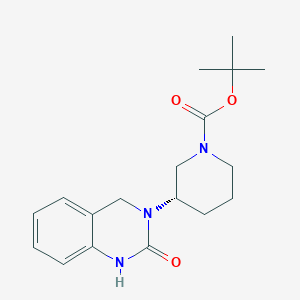

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2513423.png)